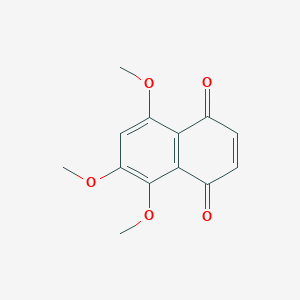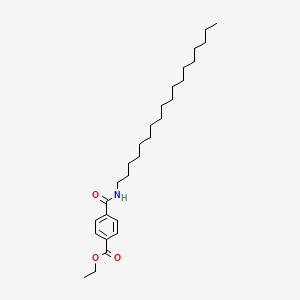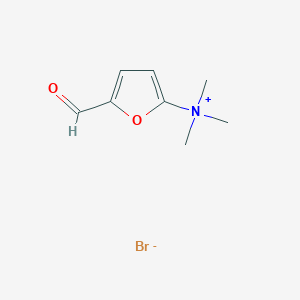![molecular formula C9H15BrO3 B14416239 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane CAS No. 84298-08-8](/img/structure/B14416239.png)
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,4,6-trioxaspiro[46]undecane is a chemical compound characterized by its unique spiro structure, which includes a bromomethyl group and three oxygen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is usually carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It is used in the design of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The spiro structure also contributes to the compound’s stability and reactivity, allowing it to engage in specific interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-1-oxaspiro[4.6]undecane
- 2-(Chloromethyl)-1,4,6-trioxaspiro[4.6]undecane
- 2-(Hydroxymethyl)-1,4,6-trioxaspiro[4.6]undecane
Uniqueness
2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane is unique due to its specific combination of a bromomethyl group and a spiro ring system with three oxygen atoms. This structure imparts distinct chemical properties, such as reactivity and stability, which are not found in its analogs with different substituents or ring compositions. The presence of the bromomethyl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Propiedades
| 84298-08-8 | |
Fórmula molecular |
C9H15BrO3 |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,4,11-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H15BrO3/c10-6-8-7-12-9(13-8)4-2-1-3-5-11-9/h8H,1-7H2 |
Clave InChI |
GGUKQDWBRZPOCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(OCC1)OCC(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)







